Cas no 514-51-2 (4,7-Methanoazulene,1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)-)

514-51-2 structure
Nome del prodotto:4,7-Methanoazulene,1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)-
4,7-Methanoazulene,1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,7-Methanoazulene,1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)-
- [1S-(1alpha,4alpha,7alpha)]-1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-4,7-methanoazulene
- β
- (1S,4S,7R)-1,4,9,9-Tetramethyl-1,2,3,4,5,6,7,8-octahydro-4,7-methanoazulene
- [1S-(1α,4α,7α)]-1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-4,7-methanoazulene
- 4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-
- -Patchoulene
- beta-Patchoulene
- FT-0777863
- Patchoulene
- 1,4,9,9-tetramethyl-1,2,3,4,5,6,7,8-octahydro-4,7-methanoazulene
- 1,2,3,4,5,6,7,8-Octahydro-1,4,9,9-tetramethyl-4,7-methanoazulene, 9CI
- CSKINCSXMLCMAR-UHFFFAOYSA-N
- 4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)-
- 1,5,11,11-tetramethyltricyclo[6.2.1.0^{2,6}]undec-2(6)-ene
- Q67879730
- NS00013067
- .beta.-Patchoulene
- 4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, [1S-(1.alpha.,4.alpha.,7.alpha.)]-
- b-Patchoulene
- EINECS 208-182-5
- DTXSID40859433
-
- Inchi: InChI=1S/C15H24/c1-10-5-6-13-12(10)9-11-7-8-15(13,4)14(11,2)3/h10-11H,5-9H2,1-4H3
- Chiave InChI: CSKINCSXMLCMAR-UHFFFAOYSA-N
- Sorrisi: CC1CCC2=C1CC3CCC2(C3(C)C)C
Proprietà calcolate
- Massa esatta: 204.188
- Massa monoisotopica: 204.188
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 15
- Conta legami ruotabili: 0
- Complessità: 334
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0A^2
- XLogP3: 4.3
Proprietà sperimentali
- Densità: 0.95
- Punto di ebollizione: 260.7°Cat760mmHg
- Punto di infiammabilità: 99.7°C
- Indice di rifrazione: 1.515
4,7-Methanoazulene,1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)- Letteratura correlata
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
514-51-2 (4,7-Methanoazulene,1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl-, (1S,4R,7R)-) Prodotti correlati
- 8008-45-5(Nutmeg Oil)
- 16219-75-3(5-Ethylidene-2-norbornene)
- 8007-12-3(Nutmeg oil)
- 469-61-4((-)-Cedrene)
- 1135-66-6(Isolongifolene)
- 136415-64-0(2-Naphthalenecarboxylic acid, 8-(bromomethyl)-, methyl ester)
- 866349-64-6(8-methoxy-5-(4-methoxyphenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline)
- 2229128-60-1(2-1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-ylpropanenitrile)
- 864424-74-8(N-(4-methoxyphenyl)thiolan-3-amine)
- 2229690-81-5(4-2-(dimethylamino)-4-methyl-1,3-thiazol-5-ylbut-3-en-2-one)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
